3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

Descripción

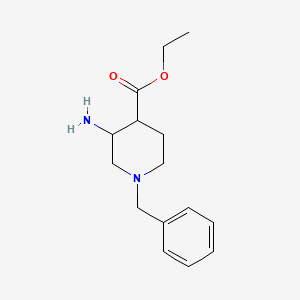

Chemical Structure: 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester (CAS: 2408429-63-8 as hydrochloride salt) features a piperidine ring substituted with an amino group at position 3, a benzyl group at position 1, and an ethyl ester at the carboxylic acid moiety on position 4 . Applications: Primarily used as a pharmaceutical intermediate, it serves in synthesizing bioactive molecules, particularly those targeting neurological and metabolic pathways . Properties: Its hydrochloride salt form (MW: 298.81 g/mol) enhances stability and solubility for synthetic applications. Safety data indicate moderate acute toxicity (oral Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Propiedades

IUPAC Name |

ethyl 3-amino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJJKWSEEUDHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with a piperidine derivative.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine-Ester Derivatives

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Substituent Effects on Reactivity: The 3-amino group in the target compound facilitates nucleophilic reactions, enabling derivatization for drug candidates, whereas the 4-phenyl group in the analog from may limit reactivity due to steric bulk . The Cbz-protected piperidine in and enhances stability during synthesis but requires deprotection steps, unlike the unprotected benzyl group in the target compound .

Thermal Stability: β-Aminocrotonic acid ethyl ester derivatives (e.g., dihydrofuro[3,4-c]pyridines) undergo structural rearrangement at elevated temperatures, unlike the target compound, which remains stable under standard conditions .

Biological Activity: The cis-3-amino configuration in the hydrochloride salt () may enhance binding to GABA receptors compared to trans-isomers, while the 3-hydroxy-4-amino variant () could target aminopeptidases due to hydrogen-bonding motifs .

Comparison with Non-Piperidine Esters

Table 2: Ester Functional Group Comparisons

- Lipophilicity : The target compound’s benzyl group confers moderate lipophilicity (logP ~2.5), whereas myristic acid ethyl ester (logP ~7.0) is highly hydrophobic, limiting its use in aqueous systems .

Actividad Biológica

3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring with an amino group and a benzyl substituent. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N2O2, with a molecular weight of approximately 298.81 g/mol. The compound's structure is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Amino Group : Contributes to the compound's basicity and potential for hydrogen bonding.

- Benzyl Group : Enhances lipophilicity, which may influence the compound's ability to cross biological membranes.

Enzyme Inhibition

Research indicates that compounds related to this compound may act as enzyme inhibitors or modulators. Specific studies have shown that similar piperidine derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Indomethacin | 9.17 | COX-1 |

| Compound 3b | 8.23 | COX-2 |

| Compound 4b | 9.47 | COX-2 |

These findings suggest that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, indicating that the structural components of this compound could be leveraged for developing novel anticancer agents .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the benzyl group may engage in hydrophobic interactions, enhancing binding affinity and specificity.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its therapeutic application. Interaction studies are essential to elucidate how it behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that compounds in this class may exhibit favorable PK profiles conducive to therapeutic use.

Case Studies

Several case studies have highlighted the potential applications of piperidine derivatives in treating conditions such as inflammation and cancer:

- Anti-inflammatory Effects : A study demonstrated that certain derivatives inhibited COX enzymes effectively, leading to reduced production of inflammatory mediators like prostaglandins .

- Cytotoxicity Against Cancer Cells : Research indicated enhanced cytotoxicity in piperidine derivatives against FaDu hypopharyngeal tumor cells when compared to standard chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.